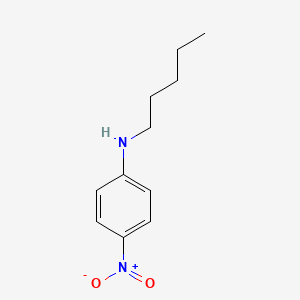

N-Pentyl-4-nitroaniline

Description

Significance of 4-Nitroaniline (B120555) Derivatives in Contemporary Chemical Research

4-Nitroaniline is an organic compound featuring an aniline (B41778) ring substituted with a nitro group (-NO2) at the para position. ontosight.ai This structure creates a classic "push-pull" system, where the amino group (-NH2) acts as an electron donor and the nitro group serves as a strong electron acceptor. ontosight.ai This electronic asymmetry is the foundation of the compound's significance and has established its derivatives as pivotal components in various fields of chemical science.

Initially, the primary industrial application for 4-nitroaniline was as a key intermediate in the synthesis of azo dyes. ontosight.aiwikipedia.org Its ability to undergo diazotization allows for the creation of a wide spectrum of colors used in the textile and leather industries. ontosight.ai Beyond dyes, 4-nitroaniline derivatives are precursors in the production of pharmaceuticals, agrochemicals, and antioxidants. ontosight.aiwikipedia.org

In the realm of advanced materials, 4-nitroaniline and its derivatives are celebrated for their substantial second-order nonlinear optical (NLO) properties. optica.orgoptica.org These properties are crucial for technologies like frequency conversion and optical signal processing. optica.org The charge-transfer character from the donor to the acceptor group in these molecules leads to large molecular hyperpolarizabilities, a key requirement for NLO activity. aip.orgacs.org Research has also delved into their unique photochromic properties and their potential use in advanced optical and sensing technologies. pubcompare.ai While the parent 4-nitroaniline molecule itself has strong NLO potential, it crystallizes in a centrosymmetric structure, which cancels out the second-order NLO effect at the macroscopic level. acs.org This has driven extensive research into creating derivatives that crystallize in non-centrosymmetric space groups to preserve and exploit their molecular NLO properties.

Academic Context and Research Trajectory of N-Alkyl-4-nitroanilines

The limitations of the parent 4-nitroaniline crystal structure led researchers to explore chemical modifications, with N-alkylation being a prominent strategy. The introduction of alkyl groups to the amino nitrogen (forming N-alkyl-4-nitroanilines) serves multiple purposes. It can influence the molecule's crystal packing, potentially inducing a desirable non-centrosymmetric arrangement for NLO applications. osti.gov

The research trajectory for N-alkyl-4-nitroanilines has focused on understanding the structure-property relationships. osti.gov Varying the length and nature of the alkyl substituent allows for the systematic tuning of physical and chemical properties. For instance:

Solubility: Increasing the alkyl chain length generally enhances solubility in organic solvents, which is advantageous for material processing and device fabrication.

Thermal Properties: The size and shape of the N-alkyl group can alter melting points and thermal stability. chemicalbook.com

Electronic Properties: While the core push-pull system remains, the alkyl group can subtly modify the electronic distribution and, consequently, the NLO response. optica.org

Studies on compounds like N-methyl-4-nitroaniline and N-ethyl-4-nitroaniline have provided foundational data on how even small alkyl groups impact the compound's characteristics, including its use as a stabilizer or a desensitizing agent in energetic materials. chemicalbook.comsolubilityofthings.com The overarching academic goal is to create a library of N-alkylated derivatives to map how changes in the alkyl chain translate to macroscopic material properties, guiding the design of new organic materials for nonlinear optics and other advanced applications. osti.govresearchgate.net

Scope and Research Objectives Pertaining to N-Pentyl-4-nitroaniline

The specific study of this compound is situated at the intersection of nonlinear optics and liquid crystal research. The choice of a pentyl (C5H11) group is deliberate. In materials science, particularly in the field of liquid crystals, the pentyl chain is known to be effective at inducing or modifying mesophases (liquid crystalline phases). tandfonline.comarxiv.org A well-known example is 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a benchmark liquid crystal that possesses a nematic phase near room temperature, largely due to the influence of its pentyl tail. arxiv.org

The primary research objectives for investigating this compound include:

Synthesis and Characterization: To develop an efficient synthesis route and to fully characterize the molecule's chemical structure, purity, and fundamental physical properties.

Investigation of Nonlinear Optical Properties: To determine if the introduction of the flexible pentyl group can disrupt the centrosymmetric packing typical of 4-nitroaniline, leading to a bulk material with significant second-harmonic generation (SHG) efficiency.

Liquid Crystal Applications: To explore its potential as a dopant in liquid crystal mixtures. The this compound molecule, with its polar nature and specific chain length, could be used to modify the dielectric anisotropy, threshold voltage, and response times of host liquid crystal materials, potentially leading to faster-switching electro-optical devices. researchgate.netmdpi.com

Structure-Property Correlation: To contribute to the broader understanding of how alkyl chain length affects the self-assembly, crystal engineering, and optoelectronic properties of donor-acceptor molecules, bridging the gap between simple short-chain derivatives and more complex, long-chain systems.

In essence, research into this compound aims to leverage the well-established NLO properties of the 4-nitroaniline core while using the pentyl group as a tool to engineer its solid-state packing and to impart liquid crystal-modifying capabilities.

Physicochemical Data of 4-Nitroaniline and its N-Alkyl Derivatives

The following table presents a comparison of key physical properties for 4-nitroaniline and its N-methylated derivative, illustrating the influence of N-alkylation. Data for this compound is a primary objective of ongoing research.

| Property | 4-Nitroaniline | N-Methyl-4-nitroaniline |

| Molecular Formula | C₆H₆N₂O₂ | C₇H₈N₂O₂ |

| Molecular Weight | 138.12 g/mol wikipedia.org | 152.15 g/mol sigmaaldrich.com |

| Appearance | Yellow or brown powder wikipedia.org | Brownish-yellow crystalline powder lookchem.com |

| Melting Point | 146 to 149 °C wikipedia.org | 149 to 151 °C lookchem.com |

| Water Solubility | 0.8 mg/ml at 18.5 °C wikipedia.org | Insoluble in water chemicalbook.com |

| Solubility | Soluble in polar solvents solubilityofthings.com | Soluble in acetone (B3395972) and benzene (B151609) chemicalbook.comchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

4-nitro-N-pentylaniline |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-4-9-12-10-5-7-11(8-6-10)13(14)15/h5-8,12H,2-4,9H2,1H3 |

InChI Key |

KIOKVHBEBCVZQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Pentyl 4 Nitroaniline and N Alkyl 4 Nitroaniline Derivatives

Strategies for N-Alkylation of 4-Nitroaniline (B120555)

The introduction of an alkyl group onto the nitrogen atom of 4-nitroaniline is a key transformation for creating a diverse range of derivatives. Methodologies for this N-alkylation range from established conventional routes to more modern, advanced approaches.

Conventional Synthetic Routes

Traditional methods for the N-alkylation of 4-nitroaniline often involve the reaction of the parent aniline (B41778) with an alkyl halide. researchgate.net These reactions are typically carried out under mild conditions. Another classic approach is the Ullmann condensation, which can be employed for the synthesis of N-alkyl nitroanilines. researchgate.netresearchgate.net

A common laboratory synthesis of 4-nitroaniline itself starts from aniline. A crucial step in this process is the protection of the amino group, often by acetylation to form acetanilide, before the electrophilic aromatic substitution to introduce the nitro group at the para position. wikipedia.orgmagritek.com Without this protection, the amino group would be protonated in the acidic nitrating mixture, acting as a meta-director. wikipedia.org Following nitration, the protecting group is removed by hydrolysis to yield 4-nitroaniline. magritek.com The subsequent N-alkylation would then be performed on the synthesized 4-nitroaniline.

One documented conventional method involves the use of ferric perchlorate (B79767) immobilized on silica (B1680970) gel as a catalyst for the N-alkylation of aromatic amines with alcohols. This method is noted for its efficiency and selectivity, providing good to excellent yields under mild conditions. researchgate.net

A multi-step laboratory synthesis of p-nitroaniline from acetophenone (B1666503) has also been described, which involves the transformation of functional groups and an electrophilic aromatic substitution. azom.com The synthesis of N-methyl-p-nitroaniline has been achieved by first reacting p-nitroaniline with formic acid to get N-formyl-p-nitroaniline. This intermediate is then dissolved in N,N-dimethylformamide and reacted with potassium tert-butoxide and methyl iodide. The resulting N-methyl-N-formyl-p-nitroaniline is then treated with sodium borohydride (B1222165) in ethanol (B145695) to yield N-methyl-p-nitroaniline with a total yield of over 80%. google.com

The industrial production of 4-nitroaniline typically involves the amination of 4-nitrochlorobenzene with ammonia (B1221849) at high temperature and pressure. wikipedia.orgprepchem.com

Table 1: Conventional N-Alkylation and Synthesis Methods for Nitroanilines

| Method | Reactants | Conditions/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Reaction with Alkyl Halide | 4-Nitroaniline, Alkyl Halide | Mild conditions | A direct and common method for N-alkylation. | researchgate.net |

| Ullmann Condensation | Aniline derivative, Alkyl Halide | Copper catalyst | A classic method for forming C-N bonds. | researchgate.netresearchgate.net |

| From Aniline (Protection-Nitration-Deprotection) | Aniline, Acetic Anhydride, Nitrating agent | Multi-step process | Protects the amino group to ensure para-substitution. | wikipedia.orgmagritek.com |

| Catalytic N-Alkylation with Alcohols | Aromatic amine, Alcohol | Ferric perchlorate on SiO2 | Efficient, selective, and reusable catalyst. | researchgate.net |

| Industrial Synthesis of 4-Nitroaniline | 4-Nitrochlorobenzene, Ammonia | 170°C, high pressure | High-yield industrial process. | wikipedia.orgprepchem.com |

Advanced Synthetic Approaches

More recent synthetic strategies focus on improving efficiency, selectivity, and the use of more benign reagents. One such advanced method is the regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) (TBN). This approach allows for the direct nitration of the aromatic ring in N-alkyl anilines, providing a more direct route to N-alkyl nitroanilines and avoiding the need for protection-deprotection steps. sci-hub.seacs.org The reaction proceeds under mild, catalyst- and acid-free conditions, yielding N-nitroso N-alkyl nitroanilines which can then be converted to the desired N-alkyl nitroanilines. sci-hub.seacs.org

Transition-metal-catalyzed N-alkylation reactions have also gained prominence. Catalysts based on iridium (Ir) and ruthenium (Ru) have been shown to be highly effective for the N-alkylation of amines with alcohols. acs.org These "borrowing hydrogen" or "hydrogen autotransfer" reactions are atom-economical and generate water as the only byproduct. For instance, an iridium complex with an N-heterocyclic carbene (NHC) ligand has been used to catalyze the N-alkylation of aniline derivatives with benzyl (B1604629) alcohol, achieving high yields. acs.orgnih.gov Cobalt-catalyzed reactions have also been developed for the sustainable synthesis of benzimidazoles from o-nitroanilines and alcohols, which proceeds via a redox-economical coupling. acs.org

Functionalization and Derivatization Techniques Applied to 4-Nitroaniline Core

Beyond simple N-alkylation, the 4-nitroaniline scaffold can be further modified to create a wide array of compounds with specific properties.

Pre-column Derivatization Studies

In analytical chemistry, pre-column derivatization is a technique used to modify an analyte before its separation and detection by methods like high-performance liquid chromatography (HPLC). This is often necessary for compounds like anilines and nitroanilines, which can be thermolabile and polar, making their direct analysis by gas chromatography challenging without derivatization. chromatographyonline.comthermofisher.com

For the analysis of p-nitroaniline, derivatization with reagents like benzoyl chloride has been employed to enhance its detectability by LC-MS/MS. embrapa.br Another study focused on the derivatization of sugars with p-nitroaniline using microwave assistance, followed by separation using reversed-phase HPLC. researchgate.net These studies, while analytical in nature, demonstrate the reactivity of the amino group in 4-nitroaniline and provide pathways for its functionalization.

Diversification Strategies for Nitroaniline-Based Heterocycles

The 4-nitroaniline core is a valuable building block for the synthesis of various heterocyclic compounds. The nitro and amino functionalities provide reactive sites for cyclization reactions. For example, o-nitroanilines are common starting materials for the synthesis of benzimidazoles, which are important structural motifs in many biologically active molecules. acs.orgpcbiochemres.com One-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aldehydes using zinc powder and sodium bisulfite in water is an efficient and environmentally friendly method for synthesizing 2-substituted benzimidazoles. pcbiochemres.com

Similarly, iron-catalyzed one-pot synthesis of quinoxalines has been achieved through the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. rsc.org The nitro group can also facilitate the functionalization of quinolones, where its strong electron-withdrawing nature activates the scaffold for reactions with nucleophiles. nih.gov The synthesis of aza-heterocycles from 2-nitroanilines has also been explored through mechanochemical methods. researchgate.net

Table 2: Functionalization and Diversification of the 4-Nitroaniline Core

| Technique | Starting Material | Reagents/Method | Product Type | Reference |

|---|---|---|---|---|

| Pre-column Derivatization | p-Nitroaniline | Benzoyl chloride | Derivatized p-nitroaniline for LC-MS/MS analysis | embrapa.br |

| Pre-column Derivatization | Sugars | p-Nitroaniline, microwave assistance | p-Nitroaniline-labeled sugars for HPLC | researchgate.net |

| Heterocycle Synthesis | 2-Nitroaniline, Aldehydes | Zn/NaHSO3 in water | 2-Substituted benzimidazoles | pcbiochemres.com |

| Heterocycle Synthesis | 2-Nitroanilines, Vicinal diols | Iron catalyst | Quinoxalines | rsc.org |

| Heterocycle Synthesis | 2-Nitroanilines | Mechanochemical reaction | Aza-heterocycles | researchgate.net |

Green Chemistry and Sustainable Synthesis Considerations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. The principles of green chemistry are increasingly being applied to the synthesis of nitroaniline derivatives. rasayanjournal.co.in

The use of sustainable catalysts is a key aspect of this approach. For example, a copper-catalyzed tandem synthesis of 2-benzimidazolone derivatives from 2-nitroanilines and dimethyl carbonate has been reported. rsc.org This method utilizes polymethylhydrosiloxane (B1170920) (PMHS) as an inexpensive and environmentally benign reducing agent. rsc.org Similarly, the use of cheap and abundant metals like cobalt for catalytic processes, such as the synthesis of benzimidazoles, aligns with green chemistry principles. acs.org

Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced solvent usage. rasayanjournal.co.inrsc.org The reductive oligomerization of 4-nitroaniline has been demonstrated using magnetite nanoparticles decorated with copper, silver, or gold, offering a simple and sustainable method for forming azo oligomers. acs.orgnih.gov These catalytic systems are often recoverable and reusable, further enhancing their sustainability. acs.orgnih.gov

Theoretical and Computational Chemistry of N Pentyl 4 Nitroaniline Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic characteristics of organic compounds like N-Pentyl-4-nitroaniline. These computational studies offer a detailed understanding of the molecule's behavior at the atomic level.

Geometry Optimization and Structural Parameter Validation

Computational methods, such as DFT with the B3LYP functional and a suitable basis set like 6-311++G(d,p), are commonly used to obtain optimized geometries. researchgate.net The calculated bond lengths, bond angles, and dihedral angles are then often compared with experimental data from techniques like X-ray crystallography to validate the accuracy of the computational model. researchgate.netresearchgate.net For instance, studies on similar N-alkyl-4-nitroanilines have confirmed that the butyl derivative crystallizes in a non-centrosymmetric space group, a crucial factor for second harmonic generation (SHG) activity. nih.gov The planarity of the molecule and the conformation of the alkyl chain are key parameters determined through these studies. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Related Nitroaniline System

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

| Bond Length | C-N (amino) | 1.37 Å | 1.38 Å |

| Bond Length | C-N (nitro) | 1.48 Å | 1.47 Å |

| Bond Angle | C-N-C (amino) | 121.5° | 121.2° |

| Dihedral Angle | C-C-N-O (nitro) | 179.8° | 179.9° |

| Note: This table is illustrative and based on data for 4-nitroaniline (B120555), a closely related parent compound. The presence of the pentyl group would cause slight variations in these parameters. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. chimicatechnoacta.ru In molecules like this compound, which possess both an electron-donating group (the pentylamino group) and an electron-accepting group (the nitro group), the HOMO is typically localized on the donor moiety, while the LUMO is concentrated on the acceptor part. mdpi.comresearchgate.net This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation. researchgate.net This ICT is a fundamental characteristic of many nonlinear optical (NLO) materials. acs.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Nitroaniline Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -2.3 eV |

| Energy Gap (ΔE) | 4.2 eV |

| Note: These values are representative and can vary depending on the specific computational method and basis set used. |

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It helps in understanding electron delocalization, hyperconjugative interactions, and charge transfer within the molecule. researchgate.netacs.org By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization. uni-muenchen.de

In this compound, NBO analysis can reveal the extent of π-electron delocalization across the benzene (B151609) ring and between the donor and acceptor groups. acs.org The stabilization energies associated with these interactions provide a quantitative measure of the intramolecular charge transfer. inorgchemres.org For example, a strong interaction between the lone pair of the amino nitrogen and the π* anti-bonding orbitals of the aromatic ring indicates efficient electron donation. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP is plotted onto the electron density surface, where different colors represent different potential values. researchgate.net Typically, red and yellow regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue and green areas represent positive potential and are prone to nucleophilic attack. mdpi.com

For this compound, the MEP map would show a region of high negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. tci-thaijo.org Conversely, the region around the amino group and the pentyl chain would exhibit a more positive potential. au.dk This visualization provides a clear picture of the molecule's charge separation and its potential interaction with other molecules. au.dk

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. arxiv.orgresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from an occupied to an unoccupied orbital. arxiv.org This is particularly useful for predicting and interpreting the UV-Vis absorption spectra of compounds like this compound. researchgate.net

TD-DFT calculations can provide information about the nature of electronic transitions, including the orbitals involved and the oscillator strength, which is related to the intensity of the absorption peak. uit.nonih.gov For this compound, TD-DFT would be employed to study the charge-transfer excitations from the HOMO (located on the donor part) to the LUMO (located on the acceptor part), which are responsible for its characteristic absorption in the UV-Vis region. researchgate.netresearchgate.net These calculations are crucial for understanding the photophysical properties and potential applications in areas like nonlinear optics. uit.no

Simulation of UV-Vis Spectra

The simulation of Ultraviolet-Visible (UV-Vis) absorption spectra is a key application of computational chemistry, offering insights into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method for this purpose. science.govrsc.org For a molecule like this compound, TD-DFT calculations can predict the excitation energies and oscillator strengths that correspond to the peaks in its experimental UV-Vis spectrum. techscience.com

The process typically begins with the optimization of the molecule's ground-state geometry using a DFT functional such as B3LYP or PBE0. techscience.com Following this, TD-DFT calculations are performed on the optimized structure to obtain the properties of the excited states. nih.gov The choice of functional, such as CAM-B3LYP, is important for accurately describing charge-transfer excitations, which are characteristic of push-pull systems like this compound. techscience.com The results of these simulations, including the calculated maximum absorption wavelengths (λ_max) and corresponding electronic transitions (e.g., HOMO to LUMO), can be compared with experimental data to validate the computational model. nih.gov For instance, studies on the parent molecule, 4-nitroaniline, show a characteristic intramolecular charge transfer band that is sensitive to its environment, a feature that simulations can explore in detail. researchgate.netrsc.org

Simulations can be performed in a vacuum or, more realistically, by incorporating solvent models to predict solvatochromic shifts. rsc.org The calculated UV-Vis spectrum for a related molecule, (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one, showed electronic transitions at 388 nm and 495 nm using TD-DFT. nih.gov Such simulations provide a molecular-level understanding of the electronic structure. youtube.com

Table 1: Example of Simulated Electronic Transition Data for a Nitroaniline Derivative (Note: This table is illustrative, based on typical results for similar molecules as direct data for this compound was not specified in the provided sources.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.20 | 388 | 0.85 | HOMO -> LUMO |

| S2 | 2.51 | 495 | 0.12 | HOMO-1 -> LUMO |

| S3 | 4.15 | 299 | 0.05 | HOMO -> LUMO+1 |

High-Level Ab Initio Calculations and Semi-Empirical Methods

The theoretical study of this compound can be approached using a hierarchy of computational methods, broadly classified as ab initio and semi-empirical.

Ab initio methods , meaning "from first principles," solve the electronic Schrödinger equation without using experimental parameters beyond fundamental physical constants. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational approximation but neglects electron correlation. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods (like Møller-Plesset perturbation theory (MP2) and Coupled Cluster), systematically improve upon the HF results by including electron correlation, but at a significantly higher computational cost. acs.org For molecules like N,N-dimethyl-4-nitroaniline, high-level ab initio calculations have been used to study its molecular and crystal structure. researchgate.net Density Functional Theory (DFT) is another widely used method that includes electron correlation in a computationally efficient manner, often providing accuracy comparable to more demanding ab initio methods. acs.orgscispace.com

Semi-empirical methods , such as AM1, PM3, and RM1, offer a computationally less expensive alternative. mpg.descielo.brdtic.mil These methods simplify the Schrödinger equation by using parameters derived from experimental data to approximate certain integrals. mpg.de While less accurate than high-level ab initio or DFT methods, they are well-suited for very large molecular systems or for preliminary calculations like initial geometry optimizations and reaction path simulations. mpg.descielo.br The choice between these methods involves a trade-off between computational cost and desired accuracy. wikipedia.orgresearchgate.net

Table 2: Comparison of Theoretical Chemistry Methods

| Method Type | Examples | Key Features | Typical Application for this compound |

| Ab Initio | Hartree-Fock (HF), MP2, Coupled Cluster (CC) | Solves Schrödinger equation from first principles; can be highly accurate but computationally expensive. wikipedia.org | High-precision calculation of electronic energies, geometry, and properties of small model systems. |

| Density Functional Theory (DFT) | B3LYP, PBE0, M06 | Includes electron correlation efficiently; offers a good balance of accuracy and cost. techscience.comscispace.com | Geometry optimization, vibrational frequency analysis, simulation of UV-Vis and NMR spectra. |

| Semi-Empirical | AM1, PM3, RM1, ZINDO | Uses experimental parameters to simplify calculations; very fast but less accurate. mpg.descielo.br | Rapid geometry screening of large systems or complex environments; initial exploration of potential energy surfaces. |

Computational Analysis of Vibrational Spectra

Computational analysis of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and FT-Raman, is a cornerstone for understanding the structural dynamics of molecules like this compound. arxiv.org DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have proven to be highly effective for this purpose. scispace.comresearchgate.net

The standard procedure involves first optimizing the molecular geometry to find a stable energy minimum. researchgate.net Subsequently, harmonic vibrational frequencies are calculated at this optimized geometry. scispace.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. nih.gov

For related nitroaniline compounds, detailed vibrational assignments have been performed with the aid of these calculations. scispace.comjchps.com Key vibrational modes that can be analyzed for this compound include:

N-H stretching: Associated with the amine group.

NO₂ stretching: The asymmetric and symmetric stretches of the nitro group are characteristic and sensitive to electronic effects. jchps.comdoi.org

C-H stretching and bending: Vibrations from the aromatic ring and the pentyl chain. jchps.com

C-C stretching: Within the benzene ring. jchps.com

By comparing the computed IR intensities and Raman activities with experimental spectra, a complete and unambiguous assignment of the observed vibrational bands can be achieved. researchgate.netscholarsresearchlibrary.com

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for Functional Groups in Nitroaniline Systems (Note: Data is based on published values for 4-nitroaniline and its derivatives. jchps.comdoi.org)

| Vibrational Mode | Molecule | Calculated Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | 4-Nitroaniline | ~1580 |

| NO₂ Symmetric Stretch | 4-Nitroaniline | ~1320 |

| NH₂ Asymmetric Stretch | 4-Nitroaniline | ~3540 |

| NH₂ Symmetric Stretch | 4-Nitroaniline | ~3434 |

| C-C Stretch (ring) | 4-Nitroaniline | 1528, 1420, 1330 |

Solvent Effects on Electronic Properties: Computational Models

The electronic properties of this compound, a polar molecule, are significantly influenced by its surrounding solvent environment. Computational models are essential for quantifying these solvent effects. journalirjpac.com The most common approaches are continuum solvation models and explicit solvent models (QM/MM).

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. researchgate.netresearchgate.net In PCM, the solvent is represented as a continuous dielectric medium characterized by its dielectric constant. This model is efficient for calculating properties like dipole moments (µ), polarizabilities (α), and HOMO-LUMO energy gaps in different solvents. journalirjpac.comresearchgate.net Studies on N-alkyl-4-nitroanilines have shown that both the dipole moment and polarizability increase with the polarity of the solvent. journalirjpac.com This is accompanied by a decrease in the HOMO-LUMO energy gap, indicating enhanced intramolecular charge transfer and reactivity in polar environments. researchgate.net

For a more detailed understanding of specific solute-solvent interactions like hydrogen bonding, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are employed. researchgate.netrug.nl In this approach, the solute molecule (this compound) is treated with a high-level quantum mechanical method, while the individual solvent molecules are treated with less computationally demanding molecular mechanics force fields. researchgate.net This method has been successfully used to study the solvatochromic shifts (changes in UV-Vis absorption with solvent) of p-nitroaniline in various solvents, providing detailed insight into the local solvation structure. rsc.orgresearchgate.net

Table 4: Illustrative Solvent Effects on Calculated Electronic Properties of an N-alkyl-4-nitroaniline Derivative (Note: This table demonstrates trends reported for N-alkyl-4-nitroanilines in general. journalirjpac.comresearchgate.net)

| Solvent | Dielectric Constant (ε) | Dipole Moment (µ) (Debye) | Polarizability (α) (a.u.) | HOMO-LUMO Gap (ΔE) (eV) |

| Vacuum | 1.0 | 7.5 | 130 | 4.5 |

| Tetrahydrofuran (THF) | 7.6 | 9.8 | 145 | 4.2 |

| Ethanol (B145695) | 24.6 | 10.5 | 152 | 4.0 |

Crystal Engineering and Supramolecular Interactions in N Pentyl 4 Nitroaniline

Single Crystal X-Ray Diffraction Analysis of N-Pentyl-4-nitroanilinenih.govresearchgate.net

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. researchgate.netnih.govscielo.org.co Analysis of N-Pentyl-4-nitroaniline using this technique provides fundamental data about its crystal structure. nih.govresearchgate.net

The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. These studies show that the compound crystallizes in the monoclinic system. acrhem.orgnih.gov It belongs to the centrosymmetric space group P2_1/c. acrhem.orgresearchgate.netrsc.org The presence of a center of inversion in the space group is a key structural feature with significant implications for the material's properties. acrhem.org

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are determined with high precision from SCXRD data. jchps.com While the crystal structure for this compound has been reported, the specific unit cell parameters were not detailed in the available literature abstracts. nih.govresearchgate.netrsc.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | acrhem.orgnih.gov |

| Space Group | P2_1/c | acrhem.orgresearchgate.netrsc.org |

| a (Å) | Data not available in search results | |

| b (Å) | Data not available in search results | |

| c (Å) | Data not available in search results | |

| α (°) | Data not available in search results | |

| β (°) | Data not available in search results | |

| γ (°) | Data not available in search results |

Role of Alkyl Chain Length in Crystal Packing and Polymorphismnih.gov

In the series of N-alkyl-p-nitroanilines, the length of the n-alkyl chain plays a critical role in directing the crystal packing arrangement. acrhem.orgacs.org This influence can determine whether the resulting crystal lattice is centrosymmetric or non-centrosymmetric, a factor that is crucial for properties like second-harmonic generation (SHG). acrhem.orgnih.gov

The crystal packing in N-alkyl-p-nitroanilines is a delicate balance between dipole-dipole interactions of the polar p-nitroaniline heads and the van der Waals interactions of the nonpolar alkyl tails. acrhem.org

Short Chains (e.g., Propyl): When the alkyl chain is short, dipole-dipole interactions are the dominant force, leading to an antiparallel arrangement of dipoles and the formation of a centrosymmetric crystal lattice. acrhem.org

Intermediate Chains (e.g., Butyl): For an intermediate chain length, like in the butyl derivative, the alkyl chain interactions interfere with the strong dipole-dipole packing. This disruption can lead to a non-centrosymmetric crystal structure, as seen in N-butyl-4-nitroaniline which crystallizes in the P2_12_12_1 space group. acrhem.orgrsc.org

Longer Chains (e.g., Pentyl and beyond): As the chain length increases, as with the pentyl derivative, the molecules tend to form a quasi-bilayer structure. This arrangement consists of polar layers formed by the nitroaniline groups and nonpolar layers of the alkyl chains. Electrostatic interactions within and between the polar regions once again favor an antiparallel alignment of dipoles, resulting in a centrosymmetric lattice. acrhem.org this compound follows this trend, adopting a centrosymmetric P2_1/c space group. acrhem.orgresearchgate.net

The length of the alkyl chain is a key factor in controlling the orientation of molecular dipoles within the crystal lattice. acrhem.org In the centrosymmetric structures of the propyl and pentyl derivatives, the molecular dipoles are related by a center of inversion, meaning they are oriented with opposite polarity. acrhem.org This antiparallel arrangement effectively cancels out any bulk dipole moment. In contrast, the non-centrosymmetric structure of the butyl derivative allows for a net alignment of dipoles, which is a prerequisite for SHG activity. acrhem.orgnih.gov The interplay between the attractive London dispersion forces of the alkyl chains and the strong dipole-dipole interactions of the aromatic cores dictates the final packing arrangement. acs.org

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)nih.govresearchgate.netresearchgate.net

The supramolecular architecture of this compound is stabilized by a network of non-covalent interactions. wikipedia.org In derivatives of 4-nitroaniline (B120555), intermolecular N-H···O hydrogen bonds and π-π stacking are particularly significant. researchgate.netacs.org

Analysis of Hydrogen Bond Networks

In the crystal structure of N-alkyl-4-nitroanilines, including the pentyl derivative, hydrogen bonding plays a critical role in the formation of the primary supramolecular motifs. The key interaction is the N−H···O hydrogen bond formed between the secondary amine of one molecule and an oxygen atom of the nitro group of an adjacent molecule. nih.govacs.org Studies on a series of N-alkyl-4-nitroanilines have shown that this interaction is a consistent feature, linking the molecules into one-dimensional chains. nih.gov

The analysis of hydrogen bond networks in related structures provides insight into the expected interactions in this compound. These networks often create robust, higher-order structures that stabilize the crystal lattice. yasara.orgmdpi.com

Table 1: Representative Hydrogen Bond Interactions in Nitroaniline Derivatives This table presents typical hydrogen bond data from related nitroaniline compounds to illustrate the nature of interactions expected in this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference Compound |

|---|---|---|---|---|---|

| N−H···O | ~0.86 | ~2.2-2.4 | ~3.0-3.2 | ~150-170 | Generic p-nitroaniline derivatives |

Aromatic Interactions and Stacking Geometries

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings are a defining feature of the crystal structure of this compound. nih.govwikipedia.org In the crystal lattice, the molecules are organized into stacks where the nitroaniline rings are parallel and in close contact. nih.gov This arrangement maximizes favorable van der Waals forces and orbital overlap between the π-systems of adjacent rings. georgetown.edu

For this compound, the molecules stack in a uniform orientation along a single direction. nih.gov This leads to a structure where both the aromatic rings and the pentyl chains of adjacent molecules are parallel. nih.gov This contrasts with longer-chain analogs, such as N-decyl-4-nitroaniline, where the layers are staggered, and the alkyl chains of adjacent molecules interleave. nih.gov The specific geometry of these stacks, including the interplanar distance and lateral offset, is influenced by a combination of factors, including electrostatic interactions (quadrupole moments) and dispersion forces. encyclopedia.pub In a related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules were found to be π–π stacked into columns with an interplanar separation of 3.8537 (8) Å. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

While a specific Hirshfeld analysis for this compound is not detailed in the available literature, analysis of closely related p-nitroaniline derivatives reveals consistent patterns. acs.org These studies show that the most significant contributions to the crystal packing typically come from H···H, O···H/H···O, and C···H/H···C contacts. acs.orgtubitak.gov.tr

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds This table summarizes findings from various compounds to approximate the expected distribution of intermolecular contacts for this compound.

| Intermolecular Contact Type | Compound A acs.org (%) | Compound B scirp.org (%) | Compound C tubitak.gov.tr (%) |

|---|---|---|---|

| H···H | 53.8 | - | 67.5 (hydrophobic) |

| O···H / H···O | 11.2 | 68.4 (Cl···H) | 24.9 |

| C···H / H···C | 25.8 | 0.9 | 67.5 (hydrophobic) |

| C···C | 3.8 | 1.6 | 4.5 |

| N···H / H···N | 3.4 | 6.5 | 0.6 |

| Other | 2.0 | 21.6 | 2.6 |

Compound A: An organic salt from benzylamine. acs.org Compound B: An iron(III) complex where Cl···H contacts dominate. scirp.org Compound C: A Cu(II) complex cocrystal. tubitak.gov.tr

For nitroaniline systems, the red regions on a dnorm mapped surface typically indicate strong N-H···O hydrogen bonds. scirp.org The fingerprint plots would show these as sharp "spikes." Weaker C-H···O interactions and π-π stacking would also be visible. researchgate.net The large percentage of H···H contacts reflects the presence of the aliphatic pentyl chain and its role in van der Waals interactions. acs.org This type of analysis confirms that the supramolecular structure is not dictated by a single interaction but by a synergy of multiple strong and weak contacts. acs.org

Supramolecular Assembly Strategies for this compound

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. rsc.orgnih.gov For this compound, the assembly strategy is driven by the interplay of the hydrogen bonds and π-π stacking interactions discussed previously. These interactions guide the molecules to form specific, ordered arrangements in the solid state. nih.gov

The primary assembly process involves the formation of 1D chains via N−H···O hydrogen bonds. These chains then further organize through π-π stacking of the aromatic cores and van der Waals interactions involving the pentyl chains. nih.gov This hierarchical assembly process—from molecules to 1D chains to 3D crystals—is a common strategy in crystal engineering. nih.gov The final architecture is a layered structure, with the specific packing (uniform stacking vs. staggered and interleaved) being dependent on the length of the alkyl chain. nih.gov This demonstrates that subtle changes in molecular structure can be used as a strategy to tune the resulting supramolecular architecture.

Molecular Self-Assembly and Recognition

Molecular self-assembly is the process by which molecules adopt a defined arrangement without external guidance. nih.govresearchgate.net In the case of this compound, this is exemplified by its crystallization. The process relies on molecular recognition, where each molecule recognizes and interacts with its neighbors in a highly specific manner. researchgate.net

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule. acs.org While this compound itself is not a classic host, its derivatives can act as guests for various macrocyclic hosts, a process driven by molecular recognition. researchgate.net

The nitroaromatic moiety is a key feature for recognition. For example, p-nitroaniline has been used as a guest and spectral indicator for cyclodextrins. cdnsciencepub.com The hydrophobic cavity of a host like β-cyclodextrin can encapsulate the aromatic ring of the nitroaniline derivative, while the polar rim of the cyclodextrin (B1172386) can interact with the nitro and amino groups. Studies have determined dissociation constants for related amines with cyclodextrins, demonstrating the favorability of such interactions. cdnsciencepub.com

Furthermore, metal-organic cages have been designed to selectively recognize and sense nitroaromatic compounds, including p-nitroaniline. researchgate.net The recognition is often based on a combination of hydrogen bonding, π-π interactions, and electrostatic forces between the electron-rich cavity of the host and the electron-deficient guest. researchgate.net The pentyl chain of this compound would further enhance its affinity for hydrophobic cavities, making its derivatives potentially effective guests for a range of supramolecular hosts. acs.org

Table 3: Dissociation Constants (Kd) for Related Guests with β-Cyclodextrin (β-CD) This table shows the binding affinity of components related to this compound, indicating the potential for host-guest complexation.

| Guest Molecule | Host | Kd (mM) | Method |

|---|---|---|---|

| n-Pentylamine | β-CD | 5.21 | Inhibition Kinetics cdnsciencepub.com |

Nonlinear Optical Nlo Properties and Optoelectronic Applications of N Pentyl 4 Nitroaniline

Second Harmonic Generation (SHG) Efficiency Evaluation

Second Harmonic Generation (SHG) is a second-order nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is highly dependent on the molecular and bulk properties of the material.

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-order NLO activity. rug.nlrsc.org This method involves irradiating a powdered sample of the material with a high-intensity laser (commonly a Nd:YAG laser at 1064 nm) and measuring the intensity of the generated second-harmonic light (at 532 nm). rsc.orgresearchgate.net It provides a rapid and semi-quantitative assessment of a material's SHG efficiency relative to a standard reference material, such as urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). rug.nl

For the series of N-alkyl-p-nitroanilines, including the propyl, butyl, and pentyl derivatives, their SHG activity was evaluated using this powder technique. aip.org The study revealed that among these, only the N-butyl-4-nitroaniline derivative exhibited SHG activity. aip.org N-Pentyl-4-nitroaniline, like the propyl derivative, was found to be SHG-inactive. aip.org

The key requirement for a material to exhibit second-order NLO effects like SHG is a non-centrosymmetric crystal structure at the macroscopic level. In a centrosymmetric crystal, any nonlinear polarization induced by the input electric field is cancelled out by an equal and opposite polarization, resulting in zero net SHG response.

Crystal structure analysis of this compound revealed that it crystallizes in the centrosymmetric space group P2₁/c. aip.orgoptica.org This arrangement leads to an antiparallel alignment of the molecular dipoles within the crystal lattice, effectively cancelling out the macroscopic second-order susceptibility. aip.org This centrosymmetric packing is the definitive reason for the observed lack of SHG activity in this compound. aip.orgoptica.org

The length of the alkyl chain plays a critical role in determining the crystal packing of N-alkyl-p-nitroanilines. For short chains like in the propyl derivative, strong dipole-dipole interactions dominate, favoring a centrosymmetric structure. aip.org For long chains, quasi-bilayer structures can form that also result in a centrosymmetric lattice. aip.org In the intermediate case of N-butyl-4-nitroaniline, the interplay between alkyl chain interactions and dipole-dipole forces disrupts the centrosymmetry, leading to the non-centrosymmetric space group P2₁2₁2₁ and significant SHG activity. aip.org

Table 1: Crystallographic Data for N-Alkyl-p-nitroanilines

| Compound | Alkyl Chain | Crystal System | Space Group | SHG Activity (vs. Urea) | Reference |

|---|---|---|---|---|---|

| N-Propyl-4-nitroaniline | Propyl | Monoclinic | P1 | Inactive | aip.org |

| N-Butyl-4-nitroaniline | Butyl | Orthorhombic | P2₁2₁2₁ | Active | aip.org |

| This compound | Pentyl | Monoclinic | P2₁/c | Inactive | aip.orgoptica.org |

First and Second-Order Hyperpolarizability (β and γ) Studies

While the bulk SHG response is dictated by the crystal structure, the potential for NLO activity originates at the molecular level, described by the first (β) and second (γ) hyperpolarizabilities. These tensors quantify the nonlinear response of a single molecule to an applied electric field.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting the hyperpolarizability of molecules. aip.orgaip.orgfrontiersin.org These computational methods can determine the various tensor components of β and γ, providing insight into the magnitude and nature of the molecular NLO response. aip.org A vast body of computational research exists for the parent molecule, p-nitroaniline, which is often used as a benchmark for validating theoretical methods against experimental data. rug.nlaip.orgresearchgate.netnih.govrug.nl However, specific computational studies detailing the first and second-order hyperpolarizability tensors for this compound are not prominent in the surveyed scientific literature.

The NLO response of push-pull molecules is primarily governed by intramolecular charge transfer (ICT) from the donor group (the pentylamino group) to the acceptor group (the nitro group) through the π-conjugated system (the benzene (B151609) ring). The efficiency of this ICT is a key determinant of the magnitude of the molecular hyperpolarizability.

Other factors can also significantly influence the NLO properties. Solvation can alter the hyperpolarizability by changing the polarity of the molecule's immediate environment, which affects the energy levels of the ground and excited states involved in the charge transfer process. researchgate.netrug.nlAggregation of molecules can also impact the effective NLO response. While detailed studies on the specific effects of solvation and aggregation on the hyperpolarizability of this compound are not widely available, research on related p-nitroaniline derivatives shows that these factors can be significant. researchgate.net

Third-Order Nonlinear Optical Properties (NLT, DFWM, THG, Z-scan)

Third-order NLO processes are governed by the second hyperpolarizability (γ) and are allowed in all materials, regardless of symmetry. These phenomena include nonlinear transmission (NLT), degenerate four-wave mixing (DFWM), third-harmonic generation (THG), and nonlinear absorption and refraction, which can be measured using the Z-scan technique. researchgate.netethz.chucf.eduwikipedia.org

A review of the scientific literature indicates a lack of specific experimental studies on the third-order NLO properties of this compound. While techniques like Z-scan, THG, and DFWM are standard for characterizing the third-order susceptibility (χ⁽³⁾) and molecular second hyperpolarizability (γ) of organic materials, published reports applying these methods to this compound were not found. researchgate.netresearchgate.net Research on related compounds, such as p-nitroaniline picrate (B76445), has demonstrated the utility of these methods in quantifying third-order effects. researchgate.netresearchgate.net

Table 2: Common Techniques for NLO Characterization

| Technique | Abbreviation | NLO Process Order | Primary Property Measured |

|---|---|---|---|

| Kurtz-Perry Powder Method | - | Second-Order (χ⁽²⁾) | Relative SHG Efficiency |

| Z-scan | - | Third-Order (χ⁽³⁾) | Nonlinear Refractive Index (n₂) & Nonlinear Absorption (β) |

| Third-Harmonic Generation | THG | Third-Order (χ⁽³⁾) | Third-order susceptibility from frequency tripling |

| Degenerate Four-Wave Mixing | DFWM | Third-Order (χ⁽³⁾) | Complex third-order susceptibility |

Non-linear Refractive Index Determination

The nonlinear refractive index (n₂) is a crucial parameter that describes how the refractive index of a material changes with the intensity of incident light. A standard and effective method for determining this property is the Z-scan technique. scielo.brucf.eduvu.lt This single-beam method is valued for its simplicity and sensitivity in measuring both nonlinear refraction and nonlinear absorption. scielo.br

In a typical Z-scan setup, a focused Gaussian laser beam is passed through the material sample, which is moved along the beam's propagation axis (the z-axis). scielo.brscielo.org.mx By measuring the transmittance of the beam through a finite aperture in the far field as a function of the sample's position, one can determine the sign and magnitude of the nonlinear refractive index. scielo.br A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinearity (self-defocusing), while a valley-peak configuration signifies a positive nonlinearity (self-focusing). ucf.eduas-proceeding.com

For materials like p-nitroaniline picrate, a related compound, Z-scan studies have revealed a positive nonlinear refractive index (n₂) in the order of 10⁻¹⁹ m²/W, indicating a self-focusing effect. researchgate.netasianpubs.org The third-order nonlinear optical susceptibility (χ(3)) and the second-order hyperpolarizability (γ) were also determined from these measurements. researchgate.netasianpubs.org The Z-scan technique can be performed with open and closed apertures to separately analyze nonlinear absorption and nonlinear refraction. as-proceeding.com

The experimental setup for a Z-scan typically includes a laser source, a focusing lens, a sample holder mounted on a translation stage, and a detector with an aperture. scielo.org.mx The analysis of the Z-scan data allows for the calculation of the nonlinear refractive index, which is essential for the design and development of various optical devices. scielo.org.mx

Optical Limiting Properties

Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing input laser intensity or fluence. foi.se This property is highly desirable for protecting sensitive optical sensors and the human eye from damage by high-intensity laser beams. foi.se Materials exhibiting reverse saturable absorption (RSA), where the excited-state absorption cross-section is larger than the ground-state absorption cross-section, are excellent candidates for optical limiting applications. researchgate.net

The Z-scan technique, particularly the open-aperture configuration, is also employed to investigate the optical limiting properties of materials. researchgate.net A normalized transmittance valley in the open-aperture Z-scan curve is indicative of reverse saturable absorption. researchgate.net For instance, studies on p-nitroaniline picrate have demonstrated RSA behavior, making it a promising material for optical limiting. researchgate.netasianpubs.org

The optical limiting threshold is a key figure of merit for an optical limiter, representing the input fluence at which the transmittance drops to a certain percentage of its linear value. dtic.mil A lower limiting threshold indicates a more effective optical limiter. foi.se For p-nitroaniline picrate, an optical limiting threshold of 16.32 J/cm² has been reported. researchgate.netasianpubs.org The effectiveness of an optical limiter is influenced by factors such as the nonlinear absorption coefficient (β) and the molecular structure which facilitates intramolecular charge transfer. researchgate.netasianpubs.orgresearchgate.net

Table 1: Nonlinear Optical Properties of a Related Nitroaniline Compound

| Property | Value | Reference |

|---|---|---|

| Nonlinear Refractive Index (n₂) | 10⁻¹⁹ m²/W | researchgate.netasianpubs.org |

| Nonlinear Absorption Coefficient (β) | 10⁻¹² m/W | researchgate.netasianpubs.org |

| Third-order Susceptibility (χ(3)) | 10⁻¹³ esu | researchgate.netasianpubs.org |

| Second-order Hyperpolarizability (γ) | 10⁻³⁴ esu | researchgate.netasianpubs.org |

| Optical Limiting Threshold | 16.32 J/cm² | researchgate.netasianpubs.org |

Optoelectronic Device Integration and Performance

The promising NLO properties of this compound and its analogs pave the way for their integration into various optoelectronic devices, leading to enhanced performance and new functionalities.

Application in Photonics and Optoelectronic Materials

Organic NLO materials like this compound are of significant interest for applications in photonics and optoelectronics due to their large nonlinearities, fast response times, and tailorability of their molecular structures. researchgate.net These materials are considered for use in optical switching, telecommunications, and optical computing. osti.gov The charge transfer character, arising from the donor and acceptor groups, is a key factor for high second-order hyperpolarizability. researchgate.net

Derivatives of 4-nitroaniline (B120555) have been synthesized and investigated for their potential in NLO devices. osti.gov For instance, N-butyl-4-nitroaniline has been studied for its potential in optoelectronic device applications. researchgate.net The integration of such molecules into polymer-dispersed liquid crystals (PDLCs) is another avenue for creating novel photonic devices like optical shutters and smart windows. acs.org The performance of these devices is critically dependent on the properties of the NLO materials. acs.org

Liquid Crystal Doping Studies with this compound Analogs

Doping nematic liquid crystals with organic molecules like N-benzyl-2-methyl-4-nitroaniline (BNA), an analog of this compound, has been shown to significantly improve the electro-optical response of liquid crystal devices. dntb.gov.uanih.govmdpi.com The addition of BNA to a nematic liquid crystal mixture has been reported to decrease the threshold voltage and result in a five-fold faster fall time compared to the undoped liquid crystal cell. dntb.gov.uanih.govmdpi.com

This enhancement is attributed to a decrease in the splay elastic constant and an increase in the dielectric anisotropy of the liquid crystal mixture. nih.govmdpi.com The BNA dopant also introduces an additional restoring force due to its spontaneous polarization electric field. nih.gov Furthermore, BNA doping can lead to a reduction in the rotational viscosity of the liquid crystal mixture. nih.gov However, it's also noted that the nitro group in BNA can increase the ion density in the liquid crystal cell, which might lead to image sticking issues. nih.gov

The interaction between the dopant molecules and the liquid crystal host is crucial for the observed effects. For example, the phenyl-amine/hydroxyl groups in another dopant, Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), induce a strong intermolecular interaction with the liquid crystals, leading to a significant increase in dielectric anisotropy. dntb.gov.uamdpi.com These studies highlight the potential of using this compound analogs to tailor the properties of liquid crystals for specific applications.

Table 2: Effects of Doping with an this compound Analog (BNA) on Nematic Liquid Crystal Properties

| Property | Effect of BNA Doping | Reference |

|---|---|---|

| Threshold Voltage | Decreased by 25% | mdpi.com |

| Fall Time | Five-fold faster | nih.govmdpi.com |

| Splay Elastic Constant | Decreased | nih.gov |

| Dielectric Anisotropy | Increased | nih.govmdpi.com |

| Rotational Viscosity | Decreased by 44% | dntb.gov.ua |

Future Prospects in Energy and Advanced Materials

The unique electronic and optical properties of this compound and related nitroaniline compounds suggest their potential in future energy and advanced materials applications. The conversion of nitroanilines, which are often industrial pollutants, into less harmful and useful compounds like phenylenediamines is an area of active research. rsc.orgnih.gov This transformation is not only environmentally beneficial but also yields valuable precursors for polymers, dyes, and antioxidants. nih.gov

In the realm of advanced materials, the development of high-energy materials is a continuous effort. While not directly related to this compound, certain nitroaniline derivatives, such as N-methyl-p-nitroaniline, are used in formulations of insensitive high explosives. researchgate.net This indicates the broader potential of the nitroaniline chemical scaffold in materials science.

The ability to incorporate NLO-active motifs like p-nitroaniline into metal-organic frameworks (MOFs) opens up new possibilities for creating advanced materials with tailored optical properties. acs.org Such hybrid materials could offer advantages over traditional inorganic NLO materials, including low-temperature synthesis and the fast NLO responses characteristic of organic molecules. acs.org The exploration of this compound and its derivatives in these emerging fields holds promise for the development of next-generation technologies.

Mechanistic Investigations and Reaction Pathways Involving N Pentyl 4 Nitroaniline

Catalytic Reduction of Nitroanilines to Diamines

The catalytic reduction of the nitro group in nitroanilines to form the corresponding diamines is a widely studied and significant chemical transformation. rsc.org 4-Nitroaniline (B120555) (4-NA) is frequently used as a model substrate for these studies due to its high toxicity and its conversion to the less harmful and industrially useful p-phenylenediamine (B122844) (p-PDA). nih.govrsc.org This reaction is thermodynamically favorable but possesses a high kinetic barrier, necessitating the use of a catalyst. rsc.org While the specific kinetics for N-pentyl-4-nitroaniline are not detailed, the fundamental process of nitro group reduction is expected to follow the well-established patterns observed for 4-nitroaniline, as the reaction primarily involves the nitro group and is less influenced by the N-alkyl substituent.

A plethora of nanocatalytic systems have been developed and proven effective for the reduction of 4-nitroaniline, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org These systems often involve noble metal nanoparticles, such as gold (Au) and silver (Ag), supported on various materials. rsc.org

The general mechanism involves the nanocatalyst acting as an electron relay system. rsc.org Both the borohydride ions (BH₄⁻) from the reducing agent and the 4-nitroaniline molecules adsorb onto the surface of the nanoparticles. The catalyst facilitates the transfer of electrons from the donor (BH₄⁻) to the acceptor (4-nitroaniline), leading to the reduction of the nitro group. rsc.org

Examples of effective nanocatalytic systems include:

Metal Nanoparticles on Magnetic Supports: Iron oxide (Fe₃O₄) spheres decorated with gold (Au), silver (Ag), or copper (Cu) nanoparticles have been used for the reductive oligomerization of 4-nitroaniline. nih.gov These catalysts are magnetically recoverable, adding to their practical utility. nih.gov

Prussian Blue Analogues: Nanocatalysts like cobalt tetracyanonickelate (B1213329) hexacyanochromate (B1208335) have been employed for the reduction of 4-NA to p-PDA in aqueous media with NaBH₄.

Nanoparticles in Microgels: Polymeric microgels have been used as micro-reactors to synthesize and stabilize silver nanoparticles, which then show excellent catalytic activity for 4-nitroaniline reduction.

Biologically Synthesized Nanoparticles: Gold nanoparticles synthesized using plant extracts, such as from Moringa oleifera, have also been documented as effective catalysts for this reduction. rsc.org

Comparison of Nanocatalytic Systems for 4-Nitroaniline Reduction

| Catalyst System | Support/Stabilizer | Reducing Agent | Key Findings | Reference |

|---|---|---|---|---|

| Gold (Au) NPs | Fe₃O₄ spheres | Not specified for reduction to diamine, studied for oligomerization | Fe₃O₄-Au showed the highest reaction rate for reductive oligomerization. | nih.gov |

| Silver (Ag) NPs | Poly(N-isopropylmethacrylamide-co-methacrylic acid) microgels | NaBH₄ | Catalyst dose and reactant concentrations influence the reaction rate. | |

| Prussian Blue Analogue (CoTCNi/HCCr) | None (nanocrystal) | NaBH₄ | Complete reduction of 4-NA observed, demonstrating high catalytic activity. | |

| Palladium (Pd) NPs | Hydrochar | NaBH₄ | Efficiently reduces various nitroarenes, including 4-NA, in aqueous media. |

The catalytic reduction of 4-nitroaniline is typically monitored using UV-visible spectroscopy, by observing the decrease in the absorbance peak of 4-nitroaniline (around 380-400 nm) and the appearance of the peak for p-phenylenediamine.

Reaction Kinetics: The kinetics of this reduction reaction are almost universally reported to follow a pseudo-first-order model with respect to the concentration of 4-nitroaniline. rsc.orgnih.gov This is because the concentration of the reducing agent, NaBH₄, is typically used in large excess, making its concentration effectively constant throughout the reaction. rsc.org The apparent rate constant (k_app) can be determined from the linear plot of ln(C_t/C₀) versus time, where C_t and C₀ are the concentrations of 4-nitroaniline at time 't' and time zero, respectively. rsc.org

The reaction mechanism is often described by the Langmuir-Hinshelwood model . This model assumes that the reaction occurs on the surface of the catalyst and involves the following steps:

Adsorption of both reactants (4-nitroaniline and borohydride ions) onto the catalyst surface.

Surface reaction between the adsorbed species.

Desorption of the product (p-phenylenediamine) from the surface.

The rate of the reaction is influenced by factors such as catalyst concentration, reactant concentrations, temperature, and the nature of the nanocatalyst (size, shape, and support material). rsc.org For instance, an increase in catalyst concentration generally leads to a linear increase in the apparent rate constant, as more active sites become available. rsc.org

Thermodynamics: The reduction of 4-nitroaniline is a thermodynamically favorable process, as indicated by its exergonic nature. rsc.org However, the high kinetic barrier prevents the reaction from proceeding without a catalyst. rsc.org Thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined by studying the effect of temperature on the reaction rate using the Arrhenius and Eyring equations. For example, in the reduction of 4-nitrophenol, a closely related compound, the activation energy has been calculated, providing insight into the energy requirements of the catalytic process.

Kinetic and Thermodynamic Parameters for Nitroaromatic Reduction

| Parameter | Description | Typical Findings for 4-Nitroaniline Reduction | Reference |

|---|---|---|---|

| Kinetic Model | Describes the relationship between reactant concentration and reaction rate. | Pseudo-first-order with respect to 4-nitroaniline. | rsc.orgnih.gov |

| Mechanism Model | Describes the elementary steps of the reaction. | Often follows the Langmuir-Hinshelwood model. | |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Values vary depending on the specific nanocatalyst used. | |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in forming the transition state. | Calculable from temperature-dependent kinetic studies. | |

| Entropy of Activation (ΔS‡) | The change in entropy in forming the transition state. | Provides insight into the degree of order in the transition state. |

Emerging Research Themes and Future Directions for N Pentyl 4 Nitroaniline

Development of N-Pentyl-4-nitroaniline-Based Hybrid and Composite Materials

A significant future direction lies in the incorporation of this compound into hybrid organic-inorganic and composite materials to create novel functionalities. Research on related compounds has demonstrated the viability of integrating para-nitroaniline (pNA) functionalized chromophores into inorganic matrices like silica (B1680970). wikipedia.org For instance, a one-pot synthesis combining a sol-gel process with nucleophilic aromatic substitution has been used to create chromophoric organic-inorganic hybrid materials based on [N-propyl]-4-nitroaniline. researchgate.net This method allows for the creation of materials where the chromophore is covalently bonded to a silica network, which can enhance thermal stability and processability. wikipedia.orgresearchgate.net

Future research on this compound is anticipated to explore similar pathways. The longer pentyl chain could offer improved solubility in organic solvents used during the synthesis of polymer composites, potentially leading to materials with higher chromophore loading and better optical quality. The development of composites with polymers like polyaniline could also be explored to create materials with tailored conductive and anti-corrosion properties. researchgate.netresearchgate.net These hybrid materials could find applications as specialized pigments, advanced coatings, or components in sensing devices.

Table 1: Potential Hybrid/Composite Systems for this compound

| Matrix Material | Potential Synthesis Method | Key Properties & Applications |

|---|---|---|

| Silica (SiO₂) | Sol-Gel Process | Enhanced thermal stability, optical transparency; for pigments and coatings. |

| Polyaniline (PANI) | In-situ Polymerization | Electrical conductivity, corrosion resistance; for antistatic coatings, sensors. researchgate.netresearchgate.net |

| Poly(methyl methacrylate) (PMMA) | Doping/Blending | Optical clarity, processability; for nonlinear optical (NLO) devices. |

Advanced Materials Design for Specific Optoelectronic Functions

The inherent nonlinear optical (NLO) properties of the 4-nitroaniline (B120555) scaffold make its derivatives prime candidates for optoelectronic applications. Research on N-butyl-4-nitroaniline (NB4N) has shown its potential as an organic chromophore crystal for devices. researchgate.net Single-crystal X-ray diffraction and spectral analysis of NB4N confirmed its suitability for second-harmonic generation (SHG), a key NLO phenomenon. researchgate.net

It is projected that this compound will also exhibit significant NLO activity. The design of advanced materials will likely focus on controlling the crystal structure of this compound to achieve a non-centrosymmetric arrangement, which is a prerequisite for SHG. The length of the pentyl group can influence intermolecular interactions and, consequently, the crystal packing, providing a handle for tuning these properties. Theoretical studies using methods like Density Functional Theory (DFT) will be crucial in predicting the electronic and optical properties, guiding the synthesis of materials with optimized performance for applications such as optical switching, frequency conversion, and electro-optic modulation. researchgate.netresearchgate.net

Table 2: Predicted Optoelectronic Properties of this compound (based on analogues)

| Property | Expected Characteristic | Rationale/Comparison |

|---|---|---|

| Lower Cut-off Wavelength | ~230-240 nm | Similar to N-propyl and N-butyl analogues, indicating good optical transparency in the visible range. researchgate.net |

| Optical Band Gap | ~4.8 eV | Comparable to N-butyl-4-nitroaniline, suitable for semiconductor applications. researchgate.net |

| Second Harmonic Generation (SHG) | Active | The push-pull system is known for NLO activity; magnitude will depend on crystal symmetry. researchgate.net |

| Molecular Dipole Moment (µ) | Enhanced | Alkyl substitution increases the dipole moment compared to 4-nitroaniline, enhancing electro-optic susceptibility. researchgate.net |

Structure-Property Relationship Refinement for Rational Design

A deep understanding of the relationship between molecular structure and material properties is fundamental for the rational design of new functional materials. For N-alkyl-4-nitroaniline derivatives, the length and branching of the alkyl chain are critical determinants of their electronic and physical characteristics. Computational studies on a series of N-substituted 4-nitroanilines have shown that increasing the size of the alkyl group at the amino nitrogen enhances properties like the molecular dipole moment (µ) and polarizability (α). researchgate.net

This enhancement is associated with a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which implies increased reactivity and better electro-optic susceptibility. researchgate.net The pentyl group in this compound is expected to continue this trend. Future research will focus on refining these structure-property relationships through a combination of theoretical calculations and experimental validation. This will enable the precise tuning of properties for specific applications, a core principle of rational material design. For example, by systematically modifying the alkyl chain, researchers can optimize the balance between NLO activity and physical properties like melting point and solubility.

Table 3: Calculated Electronic Properties of 4-Nitroaniline Derivatives (in vacuum)

| Compound | Dipole Moment (µ) (Debye) | Polarizability (α) (a.u.) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 4-Nitroaniline (4-NA) | 7.26 | 90.75 | 5.69 |

| N-methyl-4-nitroaniline (NM-4-NA) | 7.91 | 99.19 | 5.42 |

| N-ethyl-4-nitroaniline (NE-4-NA) | 8.04 | 107.41 | 5.39 |

| N,N-dimethyl-4-nitroaniline (DM-4-NA) | 8.27 | 109.28 | 5.14 |

| N,N-diethyl-4-nitroaniline (DE-4-NA) | 8.60 | 125.13 | 5.09 |

Data sourced from computational studies on 4-nitroaniline derivatives. It is expected that this compound would follow this trend of increasing dipole moment and polarizability with a decreasing energy gap. researchgate.net

Exploration of this compound in Molecular Electronics

Molecular electronics represents a frontier in miniaturization, aiming to use single molecules or small ensembles of molecules as active electronic components. The push-pull nature of this compound, with its inherent dipole moment and polarizability, makes it an intriguing candidate for such applications. The structure allows for intramolecular charge transfer (ICT) upon excitation, a phenomenon that is central to the function of molecular wires, rectifiers, and switches. chemrxiv.org

Future research will likely investigate the charge transport properties of single this compound molecules or self-assembled monolayers (SAMs) on conductive substrates. The pentyl chain could play a crucial role in controlling the self-assembly process and mediating the electronic coupling between the molecule and the electrode surfaces. Understanding how to manipulate the orientation and packing of these molecules will be key to realizing their potential in molecular-scale devices. While this field is highly exploratory, the fundamental electronic properties of N-alkyl-4-nitroanilines suggest that they are a promising class of compounds for investigation in the context of molecular electronics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Pentyl-4-nitroaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nitration of N-pentylaniline derivatives under controlled acidic conditions. For example, nitration of acetanilide analogs using a mixture of nitric acid and sulfuric acid at 0–5°C can yield nitro intermediates, followed by hydrolysis to the final product . Optimization includes adjusting the molar ratio of nitrating agents (e.g., HNO₃:H₂SO₄), reaction temperature, and time to minimize byproducts like meta-substituted isomers. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern on the aromatic ring and pentyl chain integrity. For instance, the nitro group at the para position results in distinct deshielding of adjacent protons. Infrared (IR) spectroscopy identifies nitro (NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and NH stretches (~3350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What solvents and conditions are recommended for recrystallizing this compound to achieve high purity?

- Methodological Answer : Ethanol-water mixtures (70:30 v/v) are optimal due to the compound’s moderate solubility in ethanol and low solubility in cold water. Gradual cooling of the saturated solution promotes crystal formation. For thermally sensitive batches, vacuum filtration at reduced temperatures minimizes decomposition .